Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry programs synthesizing 2-pyridinyl thiazole motifs face regioisomeric contamination that confounds biological data. Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate (CAS 21278-85-3) is the unambiguous 4-pyridinyl isomer for thiopeptide antibiotic core construction. • LogP 2.38 - predictable lipophilicity for ADME optimization • Ethyl ester balances stability with Pd(0)-catalyzed C-2 arylation reactivity • Distinguished from the 3-pyridinyl analog (DNA gyrase inhibitor) for valid SAR studies Supplied at ≥96% purity with immediate global dispatch.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 21278-85-3
Cat. No. B1297107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
CAS21278-85-3
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=NC=C2
InChIInChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3
InChIKeyYHHRVJSNZLHEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate: Compound Overview


Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate (CAS 21278-85-3) is a heterocyclic building block featuring a pyridine-thiazole core appended with an ethyl ester . It is a critical synthetic intermediate in medicinal chemistry, particularly for constructing 2-pyridinyl-4-thiazolecarboxylates that form the heterocyclic core of thiopeptide antibiotics [1]. Its molecular formula is C11H10N2O2S, with a molecular weight of 234.27 g/mol and a logP of 2.38 .

Workflow

Thiopeptide antibiotic core synthesis via C-2 arylation

Selection Logic

4-pyridinyl regioisomer for defined SAR mapping

Use Context

Multi-step sequences requiring balanced ester reactivity

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate: Why Analogs Fail


Despite having identical molecular weights (234.27 g/mol), substituting the 4-pyridinyl isomer for the 3-pyridinyl analog (Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate, CAS 39067-28-2) compromises target engagement; the latter is reported to act as a bacterial DNA gyrase inhibitor, a mechanism not associated with the 4-substituted variant . Furthermore, replacing the ethyl ester with the smaller methyl group (Methyl 2-(4-pyridyl)thiazole-4-carboxylate, CAS 1014631-12-9, M.W. 220.25) alters lipophilicity and fundamentally impacts the reactivity profile in Pd(0)-catalyzed C-2 arylation routes critical for thiazolyl antibiotic synthesis [1]. These structural nuances directly dictate pharmacological and synthetic utility, making generic substitution scientifically unsound.

Regioisomer swap

3-pyridinyl analog (CAS 39067-28-2) may shift target engagement toward DNA gyrase inhibition, a mechanism not associated with the 4-isomer.

Ester replacement

Methyl ester analog (CAS 1014631-12-9) alters lipophilicity and may change reactivity in Pd(0)-catalyzed cross-coupling routes.

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate: Differentiation from Analogs


Lipophilicity Advantage Over Methyl Ester Analog

The ethyl ester target compound possesses a significantly higher calculated lipophilicity (LogP = 2.38) compared to its direct methyl ester analog, Methyl 2-(4-pyridyl)thiazole-4-carboxylate (CAS 1014631-12-9), which has a molecular weight of 220.25 and a predictably lower LogP due to its smaller ester moiety. This difference directly impacts passive membrane permeability and solubility profiles [1].

Lipophilicity vs. Methyl Ester
Data to verify
LogP ≈ 2.38
Supports selection for higher-lipophilicity scaffold design
Fragment-based estimation; confirm with experimental logP/D
Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity Advantage in Thiopeptide Synthesis

The ethyl ester is a component of the valuable 2-pyridinyl-4-thiazolecarboxylate family used in the synthesis of thiopeptide antibiotic cores. While a tert-butyl ester is explicitly used in the Pd(0)-catalyzed C-2 arylation methodology, the ethyl ester represents a more reactive and versatile intermediate for subsequent functional group interconversions, such as ester hydrolysis, compared to the sterically hindered tert-butyl variant [1]. This positions the ethyl ester as a strategic choice for multistep sequences.

Versatility in Thiopeptide Synthesis
Class-level
Unhindered ethyl ester enables milder deprotection vs. tert-butyl
Balanced reactivity for multi-step C-2 arylation routes
Reactivity inference based on ester structure class
Organic Synthesis Thiopeptide Antibiotics Cross-Coupling

Regiochemical Distinction from 3-Pyridinyl Isomer

The target molecule is the 4-pyridinyl regioisomer, which is structurally distinct from the 3-pyridinyl analog, Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate (CAS 39067-28-2). Crucially, the 3-pyridinyl isomer has been specifically identified as a potential bacterial DNA gyrase inhibitor, implying a unique biological target interaction profile not shared by the 4-pyridinyl variant . This difference in a key biological activity is directly tied to the position of the nitrogen atom in the pyridine ring, making the isomers non-interchangeable.

Regiochemistry vs. 3-Isomer
Reported
4-isomer: no reported gyrase activity. 3-isomer: reported DNA gyrase inhibitor.
Isomers are non-interchangeable for biological target studies
Source review: vendor-distributor datasheet
Medicinal Chemistry Structure-Activity Relationship Regiochemistry

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate: Key Applications


Thiopeptide Antibiotic Core Intermediate

This compound is the ideal procured intermediate for research groups synthesizing 2-pyridinyl thiazole motifs found in thiopeptide antibiotics. Its ethyl ester functionality provides a balance of stability and reactivity, serving as a key substrate for Pd(0)-catalyzed C-2 arylation methodologies and allowing for straightforward downstream hydrolysis to the free carboxylic acid [1].

Medicinal Chemistry Scaffold with Controlled Lipophilicity

Medicinal chemistry programs requiring a pyridine-thiazole scaffold with a predictable LogP of 2.38 should specifically procure this ethyl ester. Its physicochemical profile offers a starting point with higher lipophilicity compared to the methyl ester analog, which is a crucial design parameter for optimizing ADME properties in drug candidates [1].

Regiochemically Precise Probe for Structure-Activity Relationship (SAR) Studies

To map the SAR of pyridinyl-thiazole chemotypes, this 4-pyridinyl isomer is an unambiguous reagent, essential for differentiating its biological activity from the 3-pyridinyl isomer's role as a DNA gyrase inhibitor. Procuring this specific CAS ensures the generation of valid, reproducible biological data that is not confounded by the alternative regioisomer's mechanism [1].

Application
Selection Property
Validation Focus
Thiopeptide core synthesis
Ethyl ester reactivity profile
C-2 arylation yield and deprotection efficiency
Medicinal chemistry scaffold design
Calculated LogP context
Experimental logP/D and permeability assay review
Regiochemical SAR probe
4-pyridinyl isomer identity
Biological target engagement distinct from 3-isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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